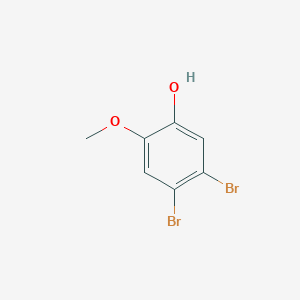

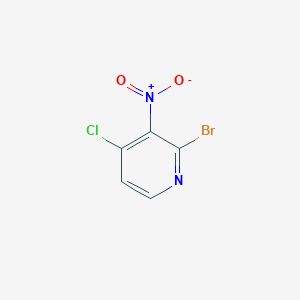

4,5-Dibromo-2-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

Methoxyphenols, which include structures like 4,5-Dibromo-2-methoxyphenol, are key structural fragments in various antioxidants and biologically active molecules. They are known for forming strong intermolecular and intramolecular hydrogen bonds in condensed matter. Studies have focused on the thermodynamic properties of methoxyphenols, revealing insights into their standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies (Varfolomeev et al., 2010).

Antibacterial Properties

Research on marine algae has identified bromophenols, including derivatives of 4,5-Dibromo-2-methoxyphenol, with significant antibacterial properties. These compounds, isolated from the marine alga Rhodomela confervoides, have shown moderate activity against various strains of bacteria (Xu et al., 2003).

Polymerization Studies

In the field of polymer science, 4,5-Dibromo-2-methoxyphenol derivatives have been investigated for their role in polymerization processes. Studies on the polymerization of α,α‘-dibromo-2-methoxy-5-(2-ethylhexyloxy)xylene, for example, provide insights into the mechanistic aspects of polymerization and molecular weight control (Neef & Ferraris, 2000).

Radical Scavenging Activities

Research into the molecular structure and quantum mechanical calculations of certain 4,5-Dibromo-2-methoxyphenol derivatives has revealed their potential as radical scavengers. These compounds exhibit significant scavenging activities, which is a crucial property in antioxidant research (Alaşalvar et al., 2014).

Inhibition of Carbonic Anhydrase

Several studies have highlighted the potential of bromophenol derivatives, including 4,5-Dibromo-2-methoxyphenol, as inhibitors of human carbonic anhydrase. These compounds show promising inhibitory activities, making them valuable drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant Activity in Marine Algae

The antioxidant activity of bromophenols derived from marine red algae, including 4,5-Dibromo-2-methoxyphenol, has been investigated. These compounds have demonstrated potent activities stronger than some conventional antioxidants, suggesting their potential application in food preservation and pharmaceuticals (Li et al., 2011).

Safety and Hazards

- Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information.

properties

IUPAC Name |

4,5-dibromo-2-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYDZGGLIIMSRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2890476.png)

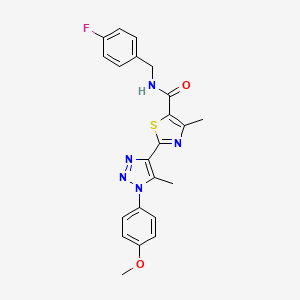

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2890479.png)

![4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2890482.png)

![2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2890483.png)

![Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate](/img/structure/B2890484.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2890487.png)

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyrimidine-5-carboxamide](/img/structure/B2890490.png)

![1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine](/img/structure/B2890492.png)

![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2890496.png)